molecular formula C23H18BrN3O2 B2432730 N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932451-97-3

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2432730
CAS No.: 932451-97-3
M. Wt: 448.32
InChI Key: HJWNSEPUEOEARJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic small molecule based on the quinazolinone core, a heterocyclic scaffold recognized for its diverse biological activities and significant potential in medicinal chemistry research . This compound features a quinazolin-4(3H)-one moiety linked to a brominated aniline derivative via an acetamide bridge. The quinazolinone pharmacophore is prevalent in over 200 naturally occurring alkaloids and is intensively investigated for its wide range of pharmacological properties . The specific molecular architecture of this compound, which combines electron-rich nitrogen heterocycles with a lipophilic bromophenyl group, suggests it may be a valuable chemical tool for probing biological systems. Quinazolinone-acetamide conjugates have recently been identified as potent inhibitors of enzymes like α-glucosidase, indicating their relevance in metabolic disorder research . Furthermore, analogous quinazolinone derivatives have been studied for their COX-2 inhibitory activity, highlighting the scaffold's applicability in inflammation research . Researchers can utilize this compound to investigate structure-activity relationships (SAR), develop new therapeutic leads, or explore novel mechanisms of action across various disease models, including cancer, metabolic syndromes, and inflammatory conditions. This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c1-15-13-17(11-12-19(15)24)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWNSEPUEOEARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives undergo cyclization with carbonyl sources to form the quinazolinone ring. In one method, anthranilic acid reacts with acetic anhydride at reflux to yield benzoxazin-4-one, which subsequently reacts with substituted anilines in glacial acetic acid to produce 3-aryl-2-methyl-4(3H)-quinazolinones. For 4-phenyl substitution, phenylacetic acid or benzaldehyde derivatives may serve as phenyl donors during cyclization.

Representative Reaction Conditions

Step Reagents/Conditions Yield
1 Anthranilic acid + acetic anhydride, reflux, 1 hr 85–90%
2 Benzoxazin-4-one + aniline derivative, glacial acetic acid, reflux, 6–7 hr 70–75%

One-Pot Synthesis from Methyl Anthranilate

Methyl anthranilate undergoes a one-pot reaction with 1,1′-carbonyldiimidazole (CDI) and benzyloxyamine to form 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione, followed by deprotection to yield the quinazolinone core. This method offers higher regioselectivity for N-1 substitution.

Introduction of the Acetamide Side Chain

The acetamide group at position 2 is introduced via alkylation or nucleophilic substitution reactions.

Alkylation with α-Haloacetamide Derivatives

Quinazolinone derivatives react with α-bromo- or α-chloroacetamide precursors in the presence of a base. For example, 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone reacts with α-bromoacetophenone in dimethylformamide (DMF) with potassium carbonate to yield thioether-linked acetamide derivatives.

Optimized Conditions for Alkylation

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 80–90°C
Reaction Time 6–8 hr
Yield 55–60%

Coupling with 4-Bromo-3-Methylaniline

The N-(4-bromo-3-methylphenyl) group is introduced via amide bond formation. Activated esters of the acetamide intermediate (e.g., NHS esters) react with 4-bromo-3-methylaniline in tetrahydrofuran (THF) under inert atmosphere.

Final Assembly of the Target Compound

The quinazolinone core and acetamide side chain are conjugated through a sequential alkylation-amidation strategy:

Stepwise Synthesis

  • Quinazolinone Alkylation : React 2-mercaptoquinazolin-4(3H)-one with ethyl bromoacetate in DMF/K₂CO₃ to form the thioether intermediate.
  • Amidation : Hydrolyze the ester to the carboxylic acid, then couple with 4-bromo-3-methylaniline using EDCI/HOBt in dichloromethane.

Reaction Scheme

  • Quinazolinone + ethyl bromoacetate → Ethyl 2-(quinazolinonylthio)acetate
  • Saponification (NaOH/EtOH) → 2-(quinazolinonylthio)acetic acid
  • EDCI-mediated coupling → N-(4-bromo-3-methylphenyl)-2-(quinazolinonylthio)acetamide

Characterization Data

Critical spectral data for intermediate validation:

  • IR : C=O stretch at 1675–1690 cm⁻¹ (quinazolinone and acetamide).
  • ¹H NMR :
    • Quinazolinone aromatic protons: δ 7.3–8.2 ppm (multiplet).
    • Acetamide NH: δ 9.8–10.2 ppm (singlet, D₂O exchangeable).
    • 4-Bromo-3-methylphenyl group: δ 2.4 ppm (CH₃), 7.1–7.6 ppm (aryl-H).

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and purity:

Method Advantages Limitations Yield
Cyclocondensation High yields, simple reagents Requires harsh acidic conditions 70–75%
One-Pot Synthesis Regioselective, fewer steps Costly reagents (CDI) 60–65%
Alkylation-Amidation Modular, adaptable to variants Multi-step purification 50–55%

Challenges and Optimization Strategies

  • Low Amidation Yields : Pre-activation of the carboxylic acid as an NHS ester improves coupling efficiency to 75–80%.
  • Byproduct Formation : Use of molecular sieves reduces imine byproducts during cyclocondensation.
  • Solvent Selection : Replacing DMF with acetonitrile minimizes side reactions in alkylation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions can occur at the quinazolinone core or the bromine substituent.

    Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant antioxidant activities. For instance, synthesized quinazolinone-isoxazole hybrids showed strong radical scavenging activity in DPPH assays, indicating their potential as antioxidant agents . This property is crucial for developing therapies aimed at oxidative stress-related diseases.

2. Antimicrobial Activity

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its derivatives have been evaluated for their antimicrobial properties. Research has shown that similar compounds can effectively inhibit the growth of various bacteria, including multidrug-resistant strains . This suggests potential applications in treating infections caused by resistant pathogens.

3. Anticonvulsant Activity

Compounds derived from quinazolinones have been investigated for anticonvulsant properties. A study focusing on novel quinazolinone derivatives found promising results in their ability to reduce seizure activity in animal models, suggesting that N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide may also possess similar effects . This opens avenues for further research into its use as an anticonvulsant medication.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capabilities of quinazolinone derivatives, researchers synthesized several compounds and evaluated their efficacy using the DPPH radical scavenging assay. The results indicated that certain modifications to the quinazolinone structure significantly enhanced antioxidant activity, with some compounds achieving IC50 values lower than standard antioxidants .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antibacterial effects of N-(4-bromo-3-methylphenyl)-pyrazine derivatives against clinically isolated strains of Salmonella typhi. The results demonstrated that these compounds exhibited notable antibacterial activity, with some derivatives showing effectiveness against extended-spectrum beta-lactamase (ESBL) producing strains . This highlights the potential application of related compounds in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Bromo-substituted Aromatics: Compounds with similar bromo-substituted aromatic rings, such as 4-bromo-3-methylphenol.

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its significance in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate anilines and isocyanides.
  • Substitution Reactions : The introduction of the 4-bromo-3-methylphenyl group is accomplished via electrophilic aromatic substitution or cross-coupling methods.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that the compound may effectively target specific pathways involved in tumor growth and survival .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Kinase Inhibition : The compound has been shown to bind to multiple kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15

These findings highlight the potential of this compound as a dual-action agent against both cancer and bacterial infections .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • In Vivo Tumor Models : Animal studies have shown that administration of this compound significantly reduces tumor size in xenograft models.
  • Combination Therapy : When used in combination with standard chemotherapeutic agents, enhanced antitumor activity was observed, suggesting a synergistic effect.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-bromo-3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?

Answer:
The compound can be synthesized via domino reactions involving iodine (I₂) and tert-butyl hydroperoxide (TBHP) as oxidizing agents. Key steps include:

Nucleophilic substitution : Reacting a brominated aniline derivative with a quinazolinone precursor.

Oxidative cyclization : Using I₂/TBHP to facilitate ring closure and stabilize the quinazolinone core.

Acetamide coupling : Introducing the acetamide moiety via carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane with triethylamine as a base.

  • Monitor reaction progress using TLC and purify via column chromatography. Yield optimization requires strict control of stoichiometry and reaction time .

Advanced: How can crystallographic data contradictions arising from multiple conformers in asymmetric units be resolved?

Answer:
When asymmetric units contain multiple conformers (e.g., differing dihedral angles between aromatic rings):

High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to reduce thermal motion artifacts.

Hydrogen bonding analysis : Apply graph set analysis (e.g., R₂²(10) motifs) to identify dominant intermolecular interactions stabilizing each conformer .

Refinement constraints : Partition occupancy factors or employ twin refinement in SHELXL to model disorder. Validate with residual density maps and R-factor convergence tests .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

NMR spectroscopy :

  • ¹H/¹³C NMR : Verify substituent integration (e.g., bromophenyl protons at δ 7.2–7.8 ppm, acetamide carbonyl at ~168 ppm).
  • 2D NMR (HSQC, HMBC) : Confirm connectivity between the quinazolinone core and acetamide group.

Melting point analysis : Compare observed values (e.g., 260–265°C) with literature to assess purity.

Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~490) .

Advanced: How can reaction conditions be optimized to improve yield in domino synthesis?

Answer:

Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance intermediate solubility.

Catalyst loading : Optimize I₂ concentration (typically 10–20 mol%) to balance oxidation efficiency and side reactions.

Temperature control : Perform reactions under reflux (80–100°C) to accelerate cyclization while avoiding decomposition.

Additive screening : Introduce Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates. Monitor by HPLC to track byproduct formation .

Basic: Which software tools are recommended for X-ray crystallographic refinement of this compound?

Answer:

SHELX suite :

  • SHELXD : For phase problem solving via dual-space methods.
  • SHELXL : For least-squares refinement with anisotropic displacement parameters.
  • Validate using R₁ values (<5%) and goodness-of-fit (GOF ≈ 1.0).

Olex2 or WinGX : For visualization and hydrogen bonding network analysis .

Advanced: How can polymorphism risks be assessed during crystallization?

Answer:

Screening protocols : Use solvent/antisolvent diffusion (e.g., CH₂Cl₂/hexane) under varied temperatures.

Thermal analysis (DSC/TGA) : Identify endothermic events corresponding to polymorphic transitions.

PXRD : Compare experimental patterns with predicted spectra from single-crystal data.

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) to predict stability hierarchies .

Advanced: How should researchers address discrepancies between spectroscopic and crystallographic data?

Answer:

Cross-validation : Reconcile NMR-derived torsion angles with crystallographic dihedral angles using software like Mercury.

Dynamic effects : Account for solution-state conformational flexibility (NMR) vs. solid-state rigidity (X-ray).

DFT calculations : Compare experimental data with optimized gas-phase structures to identify environmental influences (e.g., solvent packing) .

Basic: What safety precautions are essential when handling brominated intermediates?

Answer:

Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.

Waste disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal.

Spill management : Absorb with vermiculite and treat with 10% sodium thiosulfate to reduce toxicity .

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